molecular formula C26H29N3O3S B2620762 N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1303253-05-5

N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B2620762
CAS No.: 1303253-05-5
M. Wt: 463.6
InChI Key: IRGKUOZOLMSSOR-UHFFFAOYSA-N
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Description

N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a synthetically engineered small molecule featuring a benzamide core structure with multiple functional domains, including an anilino group, isobutyl chain, and (E)-styrenesulfonyl moiety. This sophisticated molecular architecture incorporates several pharmaceutically active elements commonly utilized in medicinal chemistry research, particularly in the development of targeted therapeutic agents . The compound's structural complexity, characterized by its branched alkyl chain connected to an aromatic system through sulfonylamino and benzamide linkages, suggests potential for diverse molecular interactions with biological systems. The compound demonstrates significant research potential across multiple domains, particularly in oncology and signal transduction pathway analysis. Its structural features share characteristics with compounds investigated for tyrosine kinase inhibition, apoptosis induction, and cell cycle disruption in cancer research . The presence of the sulfonylamino group indicates potential protease inhibitory activity, which could be valuable for studying enzymatic processes involved in disease progression. Researchers are exploring this chemical entity for its possible effects on deregulated cellular pathways in various pathological states . From a chemical biology perspective, this benzamide derivative offers valuable opportunities for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a molecular scaffold to investigate protein-ligand interactions, potentially leading to the development of novel research tools for probing biological mechanisms. The (E)-styrenesulfonyl component provides a planar, conjugated system that may facilitate interactions with biological macromolecules through π-π stacking and hydrophobic effects, while the benzamide group can participate in hydrogen bonding networks . Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic applications. Researchers should implement appropriate safety precautions, including personal protective equipment and proper ventilation, when handling this compound. The material should be stored under recommended conditions to maintain stability and purity.

Properties

IUPAC Name

N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-20(2)25(28-23-11-7-4-8-12-23)19-27-26(30)22-13-15-24(16-14-22)29-33(31,32)18-17-21-9-5-3-6-10-21/h3-18,20,25,28-29H,19H2,1-2H3,(H,27,30)/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGKUOZOLMSSOR-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, a complex sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

The structural complexity of the compound contributes to its unique biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

Research indicates that sulfonamide compounds, including this compound, primarily exert their effects through the following mechanisms:

  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate synthase, affecting bacterial growth and proliferation.
  • Antioxidant Activity : Some studies have suggested that sulfonamide derivatives possess antioxidant properties that can protect cells from oxidative stress, thereby enhancing cell survival under adverse conditions.

Pharmacological Effects

  • Antidiabetic Properties : Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. For instance, compounds similar to this compound have shown efficacy in improving insulin sensitivity and reducing blood glucose levels in diabetic models .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticImproved insulin sensitivity; reduced glucose levels ,
Anti-inflammatoryModulation of cytokine release
AntimicrobialInhibition of bacterial growth ,

Case Study Example

In a study conducted by researchers investigating the effects of various sulfonamide derivatives on pancreatic β-cells, it was found that certain modifications to the benzamide scaffold enhanced protective activity against endoplasmic reticulum (ER) stress. The analogs demonstrated significant improvements in cell viability under stress conditions, with EC50 values indicating potent activity at low concentrations (e.g., EC50 = 0.1 ± 0.01 μM for the most active analog) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzamide cores , sulfonamide/sulfamoyl groups , and substituent variations . Below is a detailed analysis:

Sulfonamide Derivatives with Alkyl/Aryl Substituents

  • Key Analog: 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides () Structural Differences: These analogs feature a chlorobenzenesulfonamide core with alkylthio (e.g., methylthio, ethylthio) and phthalazine-derived substituents, contrasting with the target compound’s phenylethenylsulfonylamino group. Synthesis: Prepared via condensation of guanidine derivatives with 2-acetylbenzoic acid in acetic acid or dioxane, requiring 1–8 hours of reflux . Implications: Alkylthio and chloro groups may enhance lipophilicity but reduce metabolic stability compared to the target’s conjugated styryl group.

Benzamide-Sulfamoyl Hybrids

  • Key Analog: N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides () Structural Differences: These compounds integrate a methoxyphenyl-propenoyl bridge and sulfamoylphenyl groups, differing from the target’s anilino-methylbutyl side chain. Synthesis: Synthesized via acetic acid/sodium acetate-mediated reactions using oxazolone intermediates, emphasizing electrophilic substitution tolerance .

Orexin Receptor Ligands ()

  • Key Analog: 2-(Dimethylamino)-N-[2-(3-[(5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl)sulfonylamino]anilino)ethyl]benzamide Structural Differences: Shares a benzamide-sulfonamide backbone but incorporates dimethylamino and methoxyphenyl substituents, which are absent in the target compound. Implications: Such modifications are critical for orexin receptor binding, suggesting that the target’s phenylethenyl group might sterically hinder similar receptor interactions .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s (E)-styryl group could be synthesized via Heck coupling or similar methods, contrasting with the SN2-driven alkylthio substitutions in .
  • Pharmacological Potential: The phenylethenyl moiety may confer π-π stacking interactions with biological targets, akin to styryl-based kinase inhibitors. However, its bulkiness might limit blood-brain barrier penetration compared to smaller analogs like those in .
  • Stability Considerations : Sulfonamide derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher hydrolytic stability, whereas the target’s styryl group may increase susceptibility to oxidative metabolism .

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